
Ethyl 5-acetyl-2-amino-1,3-thiazole-4-carboxylate hydrochloride
概要
説明
Ethyl 5-acetyl-2-amino-1,3-thiazole-4-carboxylate hydrochloride is a chemical compound that belongs to the class of organic medicinal compounds known as 2-aminothiazoles . These compounds are used as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles . They have been found to exhibit antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic properties .
Synthesis Analysis
The synthesis of ethyl 2-aminothiazole-4-carboxylate derivatives involves the reaction of ethyl 2-aminothiazole-4-carboxylate (0.05 mol) and an aldehyde/ketone (0.05 mol) in absolute ethanol (30 mL). A few drops of glacial acetic acid are added, and the reaction mixture is stirred and refluxed for 12 hours .Molecular Structure Analysis
The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
2-Aminothiazoles, including this compound, have been found to form charge transfer complexes with various compounds . They have also been used in the preparation of SAR thiazolamino arylaminopyrimidines as anaplastic lymphoma kinase inhibitors .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学的研究の応用
Synthesis and Chemical Properties :
- Acylation of thiazole carboxylic acid derivatives has been explored, providing insights into the synthesis of 2-acetyl(arylsulfonyl)amino derivatives, useful for further chemical transformations (Dovlatyan et al., 2004).
- The compound has been used in the synthesis of (4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates, indicating its utility in the formation of complex heterocyclic compounds (Žugelj et al., 2009).
Material Science Applications :
- Ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate has been studied for its corrosion inhibition properties, particularly in preventing the corrosion of AA6061 alloy in acidic media. This demonstrates its potential application in material protection and surface engineering (Raviprabha & Bhat, 2019).
Advanced Organic Synthesis :
- The compound has been involved in the synthesis of various ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, highlighting its role in the development of new organic molecules with potential applications in pharmaceuticals and materials science (Mohamed, 2021).
Crystallography and Molecular Structure Analysis :
- Studies on the crystal structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate have provided valuable information on molecular interactions and hydrogen bonding, which is crucial for understanding the properties of these compounds at a molecular level (Lynch & Mcclenaghan, 2004).
Pharmaceutical Research and Development :
- The synthesis and structure of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate, which is structurally similar, have been explored for potential pharmaceutical applications, indicating the significance of such compounds in drug discovery and development (Kusakiewicz-Dawid et al., 2007).
Novel Synthesis Techniques :
- The compound has been synthesized using novel methods like ultrasonic and thermally mediated nucleophilic displacement, demonstrating advancements in synthetic chemistry that can improve efficiency and yield (Baker & Williams, 2003).
Safety and Hazards
Ethyl 5-acetyl-2-amino-1,3-thiazole-4-carboxylate hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
将来の方向性
Given the promising therapeutic roles of 2-aminothiazole derivatives, future research could focus on the design and development of different 2-aminothiazole derivatives, including Ethyl 5-acetyl-2-amino-1,3-thiazole-4-carboxylate hydrochloride . The aim would be to discover new compounds related to this scaffold that can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
作用機序
Target of Action
Ethyl 5-acetyl-2-amino-1,3-thiazole-4-carboxylate hydrochloride is a chemical reagent used in the preparation of various compounds with promising therapeutic roles Similar compounds have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.
Mode of Action
For instance, similar compounds have shown significant antibacterial and antifungal potential .
Biochemical Pathways
Related compounds have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect multiple biochemical pathways.
Result of Action
Related compounds have shown significant antibacterial and antifungal potential , suggesting that this compound may have similar effects.
生化学分析
Biochemical Properties
Ethyl 5-acetyl-2-amino-1,3-thiazole-4-carboxylate hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as topoisomerase II, which is involved in DNA replication and repair . The interaction with topoisomerase II results in the stabilization of the enzyme-DNA complex, leading to the inhibition of DNA replication and cell proliferation. Additionally, this compound has been shown to bind to various proteins, influencing their structure and function .
Cellular Effects
This compound exerts several effects on different types of cells and cellular processes. In cancer cells, this compound has demonstrated the ability to induce apoptosis by activating caspase pathways and disrupting mitochondrial membrane potential . Furthermore, this compound influences cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and cellular metabolism . These effects contribute to the compound’s potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to the active site of topoisomerase II, forming a stable complex that prevents the enzyme from completing its catalytic cycle . This inhibition leads to the accumulation of DNA breaks and ultimately triggers cell death. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit tumor growth without significant toxicity . At higher doses, this compound can cause adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation of this compound, leading to the formation of various metabolites . These metabolites can further interact with cellular components, influencing metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its accumulation in target tissues . Additionally, this compound can bind to plasma proteins, affecting its bioavailability and distribution .
特性
IUPAC Name |
ethyl 5-acetyl-2-amino-1,3-thiazole-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S.ClH/c1-3-13-7(12)5-6(4(2)11)14-8(9)10-5;/h3H2,1-2H3,(H2,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZBVTFEKISSEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)N)C(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




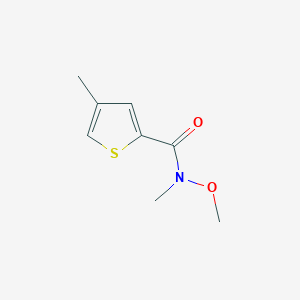
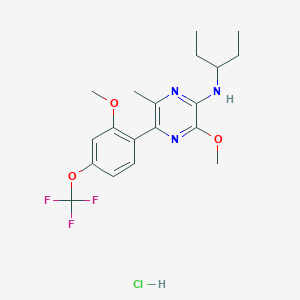

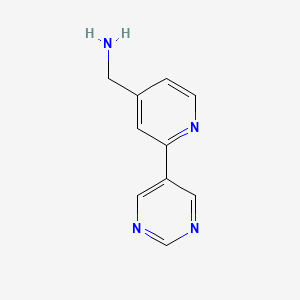
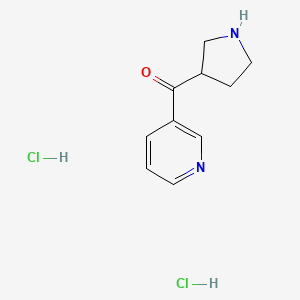
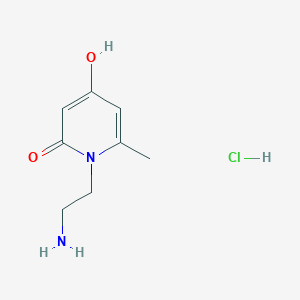
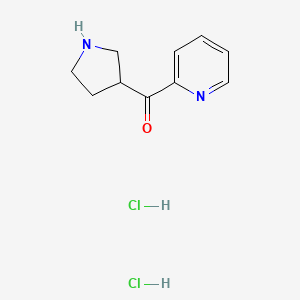

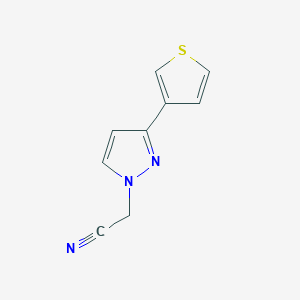

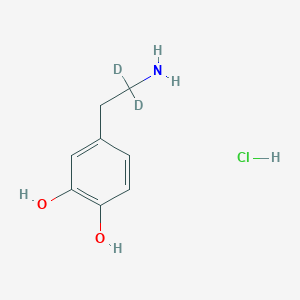
![8-(Pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472811.png)
